Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H10Cl2N2O3S2 and its molecular weight is 389.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Novel Thiophene Derivatives
A study by Mohareb et al. (2016) focused on the synthesis of novel thiophene derivatives with potential anti-proliferative activity. The research highlighted the design, synthesis, and evaluation of thiophene and benzothiophene derivatives as anti-cancer agents, demonstrating significant activity against tumor cell lines. This study underscores the compound's utility in developing potential chemotherapeutic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antimicrobial Evaluation
Abu‐Hashem et al. (2011) explored the synthetic utility of bifunctional thiophene derivatives, including antimicrobial evaluations of newly synthesized agents. This research showcases the compound's relevance in generating new entities with promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Material Science and Catalysis
Polymer-supported Catalytic Systems
Sivakumar and Phani (2011) discussed the use of poly(3,4-ethylenedioxythiophene) for immobilizing metal particle catalysts and reagents for catalytic reactions. This research indicates the compound's potential in enhancing catalytic processes, particularly in hydrogenation and electro-oxidation reactions (Sivakumar & Phani, 2011).
Dye Synthesis and Textile Application
Complexation with Metal for Dye Synthesis
Research by Abolude et al. (2021) demonstrated the synthesis of disperse dyes from thiophene derivatives and their application on polyester and nylon fabrics. The study highlighted the compound's role in creating dyes with excellent fastness and levelness properties, showing its significance in textile engineering (Abolude, Bello, Nkeonye, & Giwa, 2021).
Antioxidant and Anti-inflammatory Activities
Evaluation of Anti-inflammatory Activities
A study by Madhavi and Sreeramya (2017) synthesized and evaluated novel thiophene derivatives for their antioxidant and anti-inflammatory activities. The compounds displayed significant activity, suggesting the chemical's utility in developing new therapeutic agents (Madhavi & Sreeramya, 2017).
Properties
IUPAC Name |
ethyl 4-cyano-5-[(2,5-dichlorothiophene-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-3-21-14(20)10-6(2)8(5-17)13(23-10)18-12(19)7-4-9(15)22-11(7)16/h4H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLVVEOCCUDMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.